molecular formula C25H21ClN4O3 B14090169 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one

3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one

Cat. No.: B14090169
M. Wt: 460.9 g/mol
InChI Key: HCLBEDXJIRRWMK-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the phenyl and pyridine groups through various coupling reactions. Key steps may include:

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced via Suzuki or Heck coupling reactions, using appropriate boronic acids or halides.

    Functionalization of the Pyridine Ring: The pyridine ring can be functionalized using electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like LiAlH4.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, KMnO4

    Reduction: H2/Pd, LiAlH4, NaBH4

    Substitution: NaOH, KOH, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-methyl-2-phenylpyridine
  • 5-Chloro-2-hydroxy-4-methylphenyl derivatives
  • Pyrrolo[3,4-c]pyrazole derivatives

Uniqueness

The uniqueness of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one lies in its combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21ClN4O3/c1-14-9-20(31)18(11-19(14)26)22-21-23(29-28-22)25(32)30(13-15-5-4-8-27-12-15)24(21)16-6-3-7-17(10-16)33-2/h3-12,24,31H,13H2,1-2H3,(H,28,29)

InChI Key

HCLBEDXJIRRWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC)O

Origin of Product

United States

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